molecular formula C22H30N2O2S B560123 N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine CAS No. 1401028-25-8

N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine

Cat. No.: B560123
CAS No.: 1401028-25-8
M. Wt: 386.554
InChI Key: DMNOVGJWPASQDL-UHFFFAOYSA-N
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Description

N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[45]decan-9-yl)ethanamine is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the pyridinyl and thiophenyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridinyl ring can be reduced under specific conditions to form dihydropyridine derivatives.

    Substitution: The thiophenyl group can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine shares similarities with other spirocyclic compounds and pyridinyl derivatives.
  • Spiro[4.5]decanes: Compounds with similar spirocyclic structures but different substituents.

    Thiophenyl derivatives: Compounds with thiophenyl groups attached to various backbones.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1401028-25-8

Molecular Formula

C22H30N2O2S

Molecular Weight

386.554

IUPAC Name

N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine

InChI

InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3

InChI Key

DMNOVGJWPASQDL-UHFFFAOYSA-N

SMILES

COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine
Reactant of Route 3
N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine
Reactant of Route 4
N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine
Reactant of Route 6
N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine

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